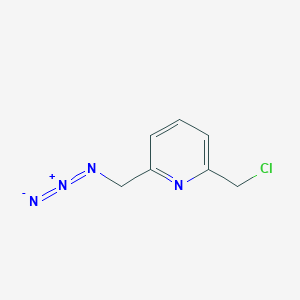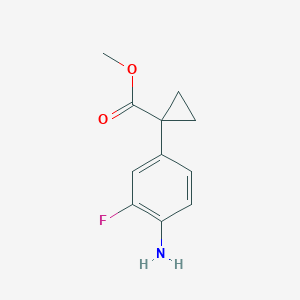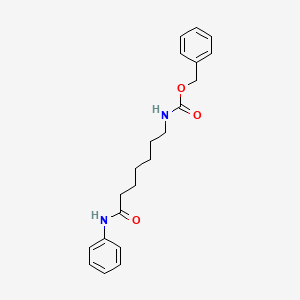
2-(Azidomethyl)-6-(chloromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azidomethyl)-6-(chloromethyl)pyridine is a heterocyclic organic compound that contains both azido and chloromethyl functional groups attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-6-(chloromethyl)pyridine typically involves the chloromethylation of pyridine followed by azidation. One common method involves the reaction of 2,6-dichloromethylpyridine with sodium azide in an appropriate solvent such as dimethylformamide (DMF) under controlled temperature conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the azide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous azide group.
化学反应分析
Types of Reactions
2-(Azidomethyl)-6-(chloromethyl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles.
Reduction: The azido group can be reduced to an amine.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products Formed
Nucleophilic Substitution: Various substituted pyridines.
Reduction: 2-(Aminomethyl)-6-(chloromethyl)pyridine.
Cycloaddition: 1,2,3-Triazole derivatives.
科学研究应用
2-(Azidomethyl)-6-(chloromethyl)pyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Materials Science: Used in the preparation of functional materials, such as polymers and dendrimers.
作用机制
The mechanism of action of 2-(Azidomethyl)-6-(chloromethyl)pyridine depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. The molecular targets and pathways involved would vary based on the specific application and the nature of the reaction.
相似化合物的比较
Similar Compounds
2-(Chloromethyl)pyridine: Lacks the azido group, making it less versatile in cycloaddition reactions.
2-(Azidomethyl)pyridine: Lacks the chloromethyl group, limiting its reactivity in nucleophilic substitution reactions.
Uniqueness
2-(Azidomethyl)-6-(chloromethyl)pyridine is unique due to the presence of both azido and chloromethyl groups, which allows it to participate in a wider range of chemical reactions compared to its analogs.
属性
CAS 编号 |
628308-62-3 |
|---|---|
分子式 |
C7H7ClN4 |
分子量 |
182.61 g/mol |
IUPAC 名称 |
2-(azidomethyl)-6-(chloromethyl)pyridine |
InChI |
InChI=1S/C7H7ClN4/c8-4-6-2-1-3-7(11-6)5-10-12-9/h1-3H,4-5H2 |
InChI 键 |
QHSAAHNXZHIQDY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)CCl)CN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-({2-[(Heptan-2-yl)amino]ethyl}amino)propan-1-ol](/img/structure/B14231445.png)

![4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-methylphenyl)-](/img/structure/B14231453.png)
![{1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid](/img/structure/B14231467.png)

![9,9'-Spirobi[9H-fluorene], 3,3',6,6'-tetramethoxy-](/img/structure/B14231476.png)

![2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B14231489.png)

![Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]-](/img/structure/B14231505.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14231518.png)
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14231521.png)
![[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile](/img/structure/B14231523.png)
